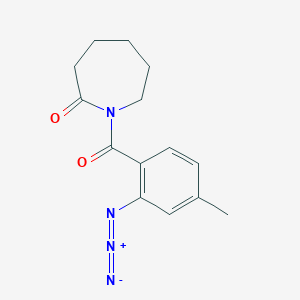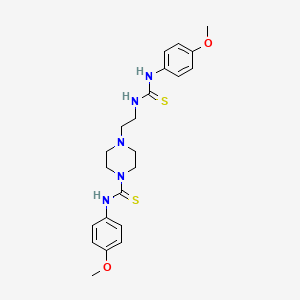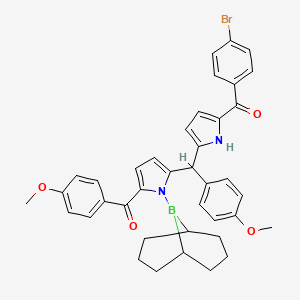
Agn-PC-006HC9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-006HC9 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Industrial Production Methods: Industrial production of Agn-PC-006HC9 typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. Techniques such as preparative liquid chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-006HC9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, which influence the products formed.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.
Scientific Research Applications
Agn-PC-006HC9 has a wide range of applications in scientific research. It is used in the study of chemical reactions and mechanisms, as well as in the development of new materials. In biology and medicine, this compound is investigated for its potential therapeutic effects and its role in various biochemical pathways. Industrially, it is used in the production of specialized chemicals and materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Agn-PC-006HC9 include AGN-PC-0CUK9P and other related chemical entities. These compounds share structural similarities and may exhibit comparable reactivity and applications .
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, reactivity, and potential uses in scientific research and industry make it a valuable subject of study. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Properties
CAS No. |
816454-94-1 |
|---|---|
Molecular Formula |
C39H38BBrN2O4 |
Molecular Weight |
689.4 g/mol |
IUPAC Name |
[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methoxybenzoyl)pyrrol-2-yl]-(4-methoxyphenyl)methyl]-1H-pyrrol-2-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C39H38BBrN2O4/c1-46-31-17-11-25(12-18-31)37(33-21-22-34(42-33)38(44)26-9-15-30(41)16-10-26)35-23-24-36(39(45)27-13-19-32(47-2)20-14-27)43(35)40-28-5-3-6-29(40)8-4-7-28/h9-24,28-29,37,42H,3-8H2,1-2H3 |
InChI Key |
XPWDQYHYVCJNHU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)N3C(=CC=C3C(=O)C4=CC=C(C=C4)OC)C(C5=CC=C(C=C5)OC)C6=CC=C(N6)C(=O)C7=CC=C(C=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


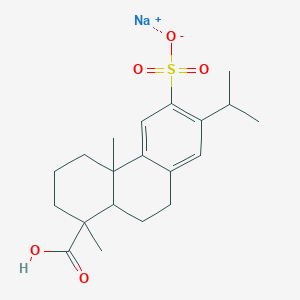

![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
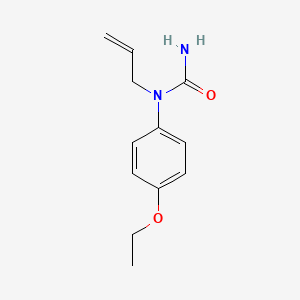

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
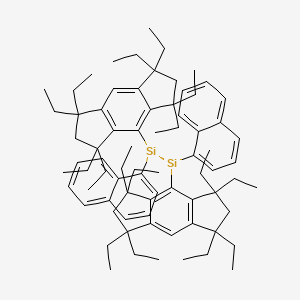
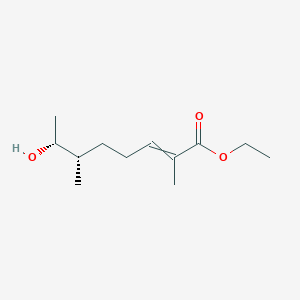

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)


